"5-Chloro-6-isopropoxynicotinic acid" CAS number 187401-45-2
"5-Chloro-6-isopropoxynicotinic acid" CAS number 187401-45-2
An In-depth Technical Guide to 5-Chloro-6-isopropoxynicotinic acid (CAS 187401-45-2)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 5-Chloro-6-isopropoxynicotinic acid, a substituted pyridine-3-carboxylic acid derivative. As a functionalized heterocyclic compound, it serves as a valuable intermediate in synthetic organic chemistry and holds potential as a key building block in the design and development of novel therapeutic agents and other high-value chemical entities. This guide synthesizes critical data on its physicochemical properties, outlines a logical synthetic pathway with detailed protocols, discusses its application potential, and provides essential safety and handling information.
Physicochemical and Structural Characteristics
5-Chloro-6-isopropoxynicotinic acid, with the CAS number 187401-45-2, is a solid organic compound at room temperature. Its structure features a pyridine ring functionalized with three distinct substituents: a carboxylic acid group at the 3-position, a chlorine atom at the 5-position, and an isopropoxy group at the 6-position. This unique combination of functional groups imparts specific reactivity and properties, making it a versatile scaffold in medicinal chemistry. The chlorine atom and the lipophilic isopropoxy group can significantly influence the molecule's pharmacokinetic profile, including its membrane permeability and metabolic stability, while the carboxylic acid provides a crucial handle for synthetic elaboration.
| Property | Value | Source |
| IUPAC Name | 5-chloro-6-propan-2-yloxypyridine-3-carboxylic acid | PubChem[1] |
| CAS Number | 187401-45-2 | PubChem[1] |
| Molecular Formula | C₉H₁₀ClNO₃ | PubChem[1] |
| Molecular Weight | 215.63 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity (Typical) | 95-96% | AKSci, Sigma-Aldrich[2] |
| XLogP3 | 2.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Storage Conditions | Store long-term in a cool, dry place. Sealed in dry, 2-8°C. | Sigma-Aldrich, AKSci[2] |
Synthesis and Mechanistic Rationale
While multiple synthetic routes may exist, a highly logical and field-proven approach for preparing 5-Chloro-6-isopropoxynicotinic acid involves the Williamson ether synthesis. This method starts from the readily available precursor, 5-Chloro-6-hydroxynicotinic acid (CAS 54127-63-8).[3][4] The core of this transformation is the nucleophilic substitution reaction where the hydroxyl group of the precursor is converted into an isopropoxy ether.
Caption: Proposed synthetic workflow for 5-Chloro-6-isopropoxynicotinic acid.
Detailed Experimental Protocol
Objective: To synthesize 5-Chloro-6-isopropoxynicotinic acid via Williamson ether synthesis.
Materials:
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5-Chloro-6-hydroxynicotinic acid
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Sodium hydride (NaH), 60% dispersion in mineral oil
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2-bromopropane
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether
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1 M Hydrochloric acid (HCl)
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Saturated sodium chloride solution (Brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Deionized water
Procedure:
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Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, suspend 5-Chloro-6-hydroxynicotinic acid (1.0 eq) in anhydrous DMF.
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Deprotonation: Cool the suspension to 0°C using an ice bath. Add sodium hydride (1.1 eq) portion-wise over 15 minutes.
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Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form the corresponding sodium alkoxide. This significantly increases the nucleophilicity of the oxygen atom, priming it for the subsequent substitution reaction. The carboxylic acid will also be deprotonated.
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Nucleophilic Substitution: After stirring for 30 minutes at 0°C, add 2-bromopropane (1.2 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Causality: The generated alkoxide acts as a nucleophile, attacking the electrophilic secondary carbon of 2-bromopropane in an Sₙ2 reaction, displacing the bromide and forming the desired ether linkage. Anhydrous DMF is an ideal polar aprotic solvent that solvates the cation (Na⁺) but not the nucleophile, enhancing its reactivity.
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Work-up and Acidification: Carefully quench the reaction by slowly adding deionized water at 0°C. Acidify the aqueous solution to a pH of ~3 using 1 M HCl.
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Causality: The water quench neutralizes any unreacted NaH. Acidification is critical to protonate the carboxylate salt, yielding the final carboxylic acid product and rendering it less soluble in the aqueous phase for extraction.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Final Characterization: Purify the crude solid by recrystallization or column chromatography. Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Applications in Research and Drug Development
5-Chloro-6-isopropoxynicotinic acid is not typically an end-product but rather a strategic intermediate for building more complex molecules.[2] Its value lies in the orthogonal reactivity of its functional groups, which can be selectively addressed in subsequent synthetic steps. The importance of chlorine-containing compounds in pharmaceuticals is well-established, with chlorinated molecules playing a role in treatments for a vast range of diseases.[5]
Caption: Key synthetic transformations of the title compound.
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Amide Bond Formation: The carboxylic acid is the most versatile functional group, readily activated for coupling with a wide array of amines to form amides. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments and is fundamental to the synthesis of many drug candidates.
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Esterification: Reaction with alcohols under acidic conditions yields esters, which can act as prodrugs or modulate the solubility and cell permeability of a parent molecule.
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Cross-Coupling Reactions: The chloro-substituent on the electron-deficient pyridine ring can potentially participate in palladium-catalyzed cross-coupling reactions. This allows for the introduction of new aryl, alkyl, or heteroaryl groups, enabling rapid diversification of the molecular scaffold to explore structure-activity relationships (SAR).
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Scaffold Rigidity and Lipophilicity: The isopropoxy group provides steric bulk and increases lipophilicity, which can enhance binding affinity to protein targets and improve oral bioavailability.
Safety, Handling, and Storage
Proper handling of 5-Chloro-6-isopropoxynicotinic acid is essential due to its identified hazards. It is classified as an irritant.[1]
GHS Hazard Statements: [1][2][6]
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Recommended Handling Procedures
All operations involving this compound must be performed by technically qualified individuals in a well-ventilated area, preferably within a chemical fume hood.[2][6]
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Exposure Prevention: Avoid generating dust.[6] Do not breathe dust, fumes, or vapors.[6] Prevent contact with skin and eyes.[7]
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Personal Protective Equipment (PPE): A comprehensive PPE plan is mandatory.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield. | Protects against splashes and dust, preventing serious eye irritation (H319).[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation (H315).[6] |
| Body Protection | Lab coat. | Protects against accidental spills.[6] |
| Respiratory | Use only in a fume hood. | Prevents inhalation of dust, mitigating respiratory tract irritation (H335).[6] |
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First Aid Measures:
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If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
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In Case of Skin Contact: Immediately wash with plenty of soap and water.[6]
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In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[6]
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Storage and Stability
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][6] Recommended storage temperatures are between 2-8°C to ensure long-term stability.
Conclusion
5-Chloro-6-isopropoxynicotinic acid (CAS 187401-45-2) is a strategically designed chemical intermediate with significant utility for researchers in synthetic and medicinal chemistry. Its trifunctional nature provides a robust platform for molecular elaboration, enabling the synthesis of diverse and complex target molecules. While it presents moderate handling hazards requiring standard laboratory precautions, its value as a building block for discovery programs is clear. A thorough understanding of its properties, synthetic access, and safe handling protocols, as detailed in this guide, is paramount for its effective and responsible use in a research and development setting.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18070582, 5-Chloro-6-isopropoxynicotinic acid. PubChem. Retrieved January 8, 2026, from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 599541, 5-Chloro-6-hydroxynicotinic acid. PubChem. Retrieved January 8, 2026, from [Link].
- Thermo Fisher Scientific. (2025). Safety Data Sheet. Retrieved January 8, 2026, from a representative SDS for a similar chemical irritant. A direct link for this specific CAS number from this vendor was not found, but the general advice is consistent.
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Guchhait, S. K., & Madaan, K. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105139. Retrieved January 8, 2026, from [Link].
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- 1. 5-Chloro-6-isopropoxynicotinic acid | C9H10ClNO3 | CID 18070582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 187401-45-2 5-Chloro-6-isopropoxynicotinic acid AKSci 9778AA [aksci.com]
- 3. 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloro-6-hydroxynicotinic Acid CAS#: 54127-63-8 [m.chemicalbook.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
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